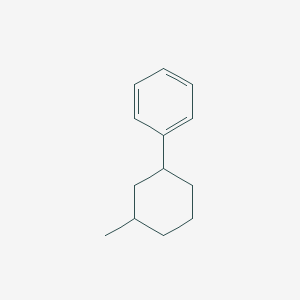

(3-Methylcyclohexyl)benzene

Overview

Description

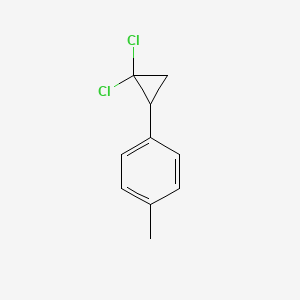

(3-Methylcyclohexyl)benzene is a chemical compound with the molecular formula C13H18 . It is a derivative of benzene, where one hydrogen atom is replaced by a 3-methylcyclohexyl group .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a 3-methylcyclohexyl group . The benzene ring is a six-membered ring of carbon atoms with alternating single and double bonds, while the 3-methylcyclohexyl group is a cyclohexane ring with a methyl group attached to the third carbon .

Mechanism of Action

Target of Action

(3-Methylcyclohexyl)benzene, also known as 1-cyclohexyl-3-methylbenzene , is a complex organic compoundIt’s known that benzene derivatives can interact with various enzymes and proteins within the body, potentially altering their function .

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This process could potentially alter the function of target molecules in the body.

Biochemical Pathways

Benzene and its derivatives have been shown to affect gene expression and biochemical pathways in a dose-dependent manner . For instance, exposure to benzene has been associated with altered expression of genes involved in the acute myeloid leukemia (AML) pathway .

Pharmacokinetics

Benzene is highly volatile, and exposure primarily occurs through inhalation . It’s also soluble in water, which may facilitate its distribution throughout the body .

Result of Action

Exposure to benzene and its derivatives has been associated with various health effects, including hematological disorders and cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound in the environment can affect the level of exposure and subsequently the extent of its effects . Additionally, factors such as temperature and pH could potentially influence the stability of the compound and its ability to interact with its targets.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a derivative of benzene, which is a cyclic hydrocarbon . Benzene itself is metabolized in the body to produce a variety of metabolites, some of which can be toxic

Cellular Effects

Benzene, a related compound, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given its structural similarity to benzene, it might exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of (3-Methylcyclohexyl)benzene in laboratory settings. Studies on benzene have shown that its effects can change over time . Similar studies would be needed to determine if this compound has similar temporal effects.

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on benzene have shown that its effects can vary with different dosages . Similar studies would be needed to determine if this compound has similar dosage effects.

Metabolic Pathways

Benzene, a related compound, is known to be metabolized in the body through various pathways

Properties

IUPAC Name |

(3-methylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXPWMSRTKKHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938923 | |

| Record name | (3-Methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17733-69-6 | |

| Record name | NSC157713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

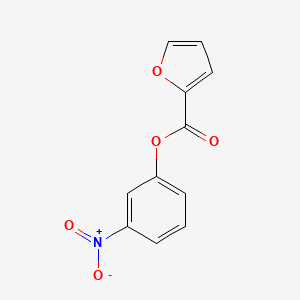

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dichlorobenzyl)thio]-N,N-dimethyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride](/img/structure/B1653092.png)